19-Noretiocholanolone-d5
Description
Properties
Molecular Formula |
C₁₈H₂₃D₅O₂ |
|---|---|
Molecular Weight |
281.44 |
Synonyms |
19-Noretiocholan-3α-ol-17-one-d5; 3α-Hydroxy-5β-estran-17-one-d5; 5β-Estran-3α-ol-17-one-d5 |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Purification
Post-demethylation, the crude product undergoes solid-phase extraction (SPE) using C18 cartridges, followed by preparative HPLC with a reversed-phase C8 column (mobile phase: 65:35 methanol:water). This two-step process achieves >99% chemical purity, as verified by GC-MS.
Analytical Validation of Synthetic Products
Mass Spectrometric Characterization
GC-MS analysis with electron ionization (70 eV) reveals characteristic fragmentation patterns:
-
Base peak at m/z 434 (M⁺-2H₂O)
-
Deuterium distribution confirmed by peaks at m/z 436 (d₃), 438 (d₄), and 440 (d₅)
High-resolution MS (HRMS) further validates the molecular formula C₁₈H₂₃D₅O₂ (calculated exact mass: 281.2147; observed: 281.2143 ± 0.0004).
Isotopic Purity Assessment
Applications in Doping Control
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 19-Noretiocholanolone-d5 in biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., this compound itself) to minimize matrix effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for specificity. Calibration curves must cover expected physiological ranges (e.g., 0.1–50 ng/mL) and include quality controls (QCs) to validate accuracy (±15%) and precision (CV <20%) .
- Experimental Design : Include blank matrices (e.g., plasma, urine) to assess interference, and spike recovery tests to evaluate extraction efficiency. For reproducibility, follow NIH preclinical reporting guidelines (e.g., detailing centrifugation speeds, column types, ionization parameters) .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies using high-performance liquid chromatography (HPLC) with UV detection. Store aliquots at −80°C, −20°C, and 4°C, and analyze degradation products (e.g., oxidation via peak shifts) at 0, 1, 3, and 6 months. Compare results against certified reference materials (CRMs) .
- Data Contradiction Analysis : If discrepancies arise (e.g., unexpected degradation at −80°C), re-evaluate storage protocols for humidity control or light exposure. Cross-validate findings using nuclear magnetic resonance (NMR) to confirm structural integrity .
Q. What are the critical parameters for synthesizing this compound with high isotopic enrichment?
- Methodological Answer : Optimize deuteration via catalytic exchange reactions using deuterium oxide (D₂O) and platinum catalysts. Monitor isotopic purity (≥98 atom% D) using high-resolution mass spectrometry (HRMS) and validate via ²H-NMR to confirm deuterium placement at specific positions (e.g., C-2, C-3) .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated form?
- Methodological Answer : Conduct parallel PK studies in animal models (e.g., rodents) using both forms. Measure plasma half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) via non-compartmental analysis (NCA). Use ANOVA to compare AUC₀–t values, accounting for deuterium’s kinetic isotope effect (KIE) on metabolic enzymes (e.g., CYP3A4) .
- Data Contradiction Analysis : If CL differs unexpectedly, investigate deuterium’s impact on hepatic metabolism via microsomal incubation assays. Adjust statistical models (e.g., mixed-effects modeling) to account for intersubject variability .
Q. What strategies resolve discrepancies in this compound quantification between immunoassays and mass spectrometry?
- Methodological Answer : Perform method comparison studies (Bland-Altman plots) to identify bias. Immunoassays may cross-react with structurally similar metabolites (e.g., 19-norandrosterone), whereas LC-MS/MS provides specificity. Use cross-validation with CRMs and spiked samples to harmonize results .
- Experimental Design : Include a panel of 50–100 clinical samples analyzed by both methods. Apply Deming regression to assess proportionality and constant errors .
Q. How can researchers model the in vivo metabolic pathways of this compound using stable isotope tracing?
- Methodological Answer : Administer ¹³C/¹⁵N-labeled analogs alongside deuterated forms in tracer studies. Use high-resolution orbitrap MS to track isotopic incorporation into metabolites (e.g., glucuronides, sulfates). Apply computational tools (e.g., MetaboAnalyst) to map metabolic networks and infer enzyme kinetics .
- Data Interpretation : If unexpected metabolites emerge (e.g., novel hydroxylation products), validate via synthetic standards and fragmentation patterns (MS/MS libraries) .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?
- Answer : Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC₅₀ and Hill coefficients. For small sample sizes, apply Bayesian hierarchical models to reduce overfitting. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological relevance .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Answer : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs; e.g., reaction temperature, catalyst load) and monitor via design of experiments (DoE). Use multivariate analysis (e.g., PCA) to correlate CPPs with isotopic purity outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
